Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-depth Technical Guide to 7-Cyanoheptanoic Acid: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of 7-cyanoheptanoic acid, a bifunctional molecule of significant interest to researchers in organic synthesis and drug development. By virtue of its terminal nitrile and carboxylic acid groups, this compound serves as a versatile building block for the synthesis of a wide array of more complex molecules, including amino acids, dicarboxylic acids, and specialized polymers. This document delves into its core chemical properties, characteristic reactivity, spectroscopic profile, and key applications, offering field-proven insights for laboratory professionals.
Core Physicochemical and Structural Properties
7-Cyanoheptanoic acid is an aliphatic carbon chain featuring a carboxyl group at one terminus and a nitrile group at the other. This dual functionality dictates its chemical behavior and utility.
1.1. Chemical Identity
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IUPAC Name: 7-cyanoheptanoic acid[1]
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Molecular Formula: C₈H₁₃NO₂[1]
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CAS Number: 5810-22-0[1]
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Canonical SMILES: C(CCCC(=O)O)CCC#N[1]
1.2. Physical and Computed Properties
The following table summarizes the key computed properties of 7-cyanoheptanoic acid, providing a foundational dataset for experimental design.
| Property | Value | Source |
| Molecular Weight | 155.19 g/mol | PubChem[1] |
| Exact Mass | 155.094628657 Da | PubChem[1] |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
| Topological Polar Surface Area | 61.1 Ų | PubChem[1] |
Analytical Profile: Spectroscopic Characterization
Accurate characterization of 7-cyanoheptanoic acid is paramount for verifying its purity and confirming reaction outcomes. The following is a predictive guide to its spectroscopic signatures.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic absorptions of its two functional groups. A very broad peak is expected in the 2500-3300 cm⁻¹ region, which is indicative of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[2] Overlapping this will be the C-H stretching peaks around 2850-2990 cm⁻¹. A strong, sharp absorption for the C=O (carbonyl) stretch should appear around 1710 cm⁻¹.[2] Critically, the C≡N (nitrile) triple bond stretch will present a distinct, medium-intensity peak near 2250 cm⁻¹.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The most downfield signal will be the acidic proton of the carboxylic acid (R-COOH), typically appearing as a broad singlet between 10-12 ppm.[2] The protons on the carbon alpha to the carbonyl group (-CH₂-COOH) and the protons on the carbon alpha to the nitrile group (-CH₂-CN) will be the next most deshielded aliphatic protons, likely falling in the 2.0-3.0 ppm range.[2] The remaining methylene protons in the aliphatic chain will appear as a complex multiplet pattern further upfield.
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¹³C NMR: The carbonyl carbon of the carboxylic acid will be significantly deshielded, with a chemical shift in the 170-180 ppm range.[2] The nitrile carbon is also characteristic, appearing in the 115-120 ppm region.[2] The carbons alpha to the carbonyl and nitrile groups will be in the 20-40 ppm range, with the remaining aliphatic carbons appearing at higher field strengths.
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Mass Spectrometry: The molecular ion (M+) peak in a mass spectrum would be weak or potentially absent.[2] The spectrum would likely be characterized by fragmentation patterns resulting from the loss of key functional groups or parts of the alkyl chain.
Chemical Synthesis and Reactivity
The synthetic utility of 7-cyanoheptanoic acid stems from the orthogonal or simultaneous reactivity of its nitrile and carboxylic acid moieties.
3.1. Synthesis of 7-Cyanoheptanoic Acid
While not extensively detailed in the provided literature, a common and logical synthetic route involves the nucleophilic substitution of a ω-haloheptanoic acid (e.g., 7-bromoheptanoic acid) with an alkali metal cyanide. This established method for nitrile formation provides a direct pathway to the target compound.
3.2. Reactions of the Carboxylic Acid Group
The carboxylic acid functionality undergoes reactions typical for its class, providing a handle for conjugation and modification.
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Fischer Esterification: This is an acid-catalyzed equilibrium reaction with an alcohol to form an ester.[3][4] To drive the reaction to completion, either the alcohol is used in large excess, or the water byproduct is removed, often with a Dean-Stark apparatus.[3]
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Self-Validating Protocol: A solution of 7-cyanoheptanoic acid in excess methanol with a catalytic amount of sulfuric acid is refluxed. The reaction progress is monitored by TLC or GC-MS, looking for the disappearance of the starting material. Work-up involves neutralization, extraction with an organic solvent, and purification by distillation or chromatography to yield methyl 7-cyanoheptanoate.[5]
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Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the carboxylic acid to a primary alcohol, yielding 8-hydroxyoctanenitrile.[6] The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water.[6]
3.3. Reactions of the Nitrile Group
The nitrile group is a versatile precursor to both amines and carboxylic acids.
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Reduction to a Primary Amine: The catalytic hydrogenation of the nitrile group is a key transformation, yielding 7-aminoheptanoic acid.[7] This reaction is fundamental for converting the molecule into a useful amino acid building block. Common catalysts include palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[8]
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Causality in Experimental Choice: The choice of catalyst and reaction conditions (pressure, temperature) can be tuned to optimize yield and prevent side reactions. LiAlH₄ can also be used for this reduction, and if used on 7-cyanoheptanoic acid itself, would reduce both the nitrile and the carboxylic acid groups.
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Hydrolysis to a Carboxylic Acid: The nitrile can be hydrolyzed under either acidic or basic conditions to yield azelaic acid (nonanedioic acid).[9] Acidic hydrolysis, often with strong acids like H₂SO₄ or HCl at elevated temperatures, proceeds via an amide intermediate.[9][10]
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Self-Validating Protocol: Refluxing 7-cyanoheptanoic acid in aqueous sodium hydroxide solution will saponify the nitrile to a carboxylate salt.[10] Subsequent acidification with a strong mineral acid (e.g., HCl) to a low pH will precipitate the resulting dicarboxylic acid, azelaic acid, which can be isolated by filtration.[10]
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Applications in Research and Drug Development
The true value of 7-cyanoheptanoic acid lies in its role as a versatile intermediate and linker molecule.
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Precursor to 7-Aminoheptanoic Acid: As established, the most direct application is its conversion to 7-aminoheptanoic acid.[7][11] This non-proteinogenic amino acid is a valuable building block for synthesizing peptidomimetics, specialized polyamides, and as a flexible linker in complex molecular architectures.
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Linker Technology: Bifunctional molecules with defined lengths are critical in modern drug development. For instance, Boc-protected 7-aminoheptanoic acid serves as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), molecules designed to hijack the cell's degradation machinery to destroy specific proteins.[12] The alkyl chain of 7-cyanoheptanoic acid provides a structurally simple and flexible spacer to connect different molecular moieties.
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Polymer and Materials Science: The dicarboxylic acid (azelaic acid) derived from hydrolysis is a monomer used in the production of polymers, plasticizers, and lubricants.
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Drug Delivery Systems: Long-chain functionalized fatty acids are explored for their surfactant properties and their ability to self-assemble into micelles or nanoparticles for encapsulating poorly soluble drugs.[13][14] While specific research on 7-cyanoheptanoic acid is not prevalent, its amphiphilic nature upon conversion to derivatives makes it a candidate for such applications in advanced drug delivery.[13][15]
Safety and Handling
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Hazards: The compound should be treated as corrosive and potentially toxic. It is expected to cause skin and eye burns.[16] It is likely harmful if swallowed or inhaled.[16] Reaction with strong acids may generate hydrogen cyanide gas, particularly if moisture is present.[17]
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Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear standard PPE, including safety goggles with side shields, a face shield, a lab coat, and chemically resistant gloves.[18][19]
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[16][18]
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Spill Management: In case of a spill, evacuate the area. Prevent the material from entering drains or waterways.[18] Absorb the spill with an inert material and place it in a suitable container for disposal.
Conclusion
7-Cyanoheptanoic acid is a deceptively simple molecule with significant synthetic potential. Its value is not as an end-product but as a highly adaptable intermediate. The ability to selectively or fully transform its terminal nitrile and carboxylic acid groups allows researchers to access important derivative compounds like ω-amino acids and α,ω-dicarboxylic acids. This versatility ensures its continued relevance as a foundational building block in the design of novel linkers, polymers, and functional molecules for the pharmaceutical and materials science industries.
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
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